molecular formula C15H10F3N3O B4627814 2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol

2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol

Cat. No. B4627814
M. Wt: 305.25 g/mol
InChI Key: KQRJBSBCCISCFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives, including compounds similar to 2-{[2-(Trifluoromethyl)-4-quinazolinyl]amino}phenol, involves multi-step chemical processes. A study by Moshkina et al. (2021) describes the synthesis of 2-(2-Hydroxyphenyl)-3H-quinazolin-4-ones via a few-stage approach, demonstrating the complexity and versatility of synthetic routes for quinazolinone derivatives (Moshkina et al., 2021). Another approach by Dolzhenko et al. (2008) details the cyclocondensation of anthranilic acid derived 4-oxo-3,4-dihydroquinazolinyl-2-guanidine with aldehydes, indicating the flexibility in synthesizing quinazolinone frameworks (Dolzhenko et al., 2008).

Scientific Research Applications

Synthesis Methodologies

Quinazoline derivatives, including those related to 2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol, have been synthesized through various approaches. For example, Mishra et al. (2015) demonstrated the versatile coordination behavior of a multi-dentate Schiff base with different metal ions, leading to compounds with appreciable corrosion inhibition properties for mild steel in an acidic medium (Mishra et al., 2015). Similarly, Karnakar et al. (2011) developed a facile and efficient method for synthesizing 2-phenylquinazolines catalyzed by ceric ammonium nitrate, underscoring the broad biological and medicinal activities of quinazoline derivatives (Karnakar et al., 2011).

Fluorescence Sensing

Zhou et al. (2010) synthesized a fluorescent Zn(2+) sensor based on the 8-aminoquinoline platform, showing high selectivity, sensitive fluorescence enhancement, strong binding ability, and ratiometric response to Zn(2+) (Zhou et al., 2010). This illustrates the application of quinazolinone derivatives in the development of chemical sensors for metal ions.

Corrosion Inhibition

The study by Mishra et al. (2015) also highlighted that synthesized quinazoline derivatives exhibit significant corrosion inhibition properties, suggesting their potential application in protecting metals against corrosion in acidic environments (Mishra et al., 2015).

Photophysical Properties

Moshkina et al. (2021) studied the photophysical properties of 2-(2-hydroxyphenyl)-3H-quinazolin-4-ones and their difluoroboron complexes, exploring the impact of substituents on their photophysical properties. This work contributes to understanding how quinazolinone derivatives can be utilized in fluorescent materials and sensors (Moshkina et al., 2021).

properties

IUPAC Name

2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)14-20-10-6-2-1-5-9(10)13(21-14)19-11-7-3-4-8-12(11)22/h1-8,22H,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRJBSBCCISCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(Trifluoromethyl)quinazolin-4-yl)amino)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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